molecular formula C17H23NO2 B8615083 3-Benzyldecahydro-1,5-methanocyclopenta[d]azepine-6,7-diol CAS No. 745066-39-1

3-Benzyldecahydro-1,5-methanocyclopenta[d]azepine-6,7-diol

Cat. No.: B8615083
CAS No.: 745066-39-1
M. Wt: 273.37 g/mol
InChI Key: CPJQLTKBAMZDBW-UHFFFAOYSA-N
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Description

3-Benzyldecahydro-1,5-methanocyclopenta[d]azepine-6,7-diol is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

745066-39-1

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

9-benzyl-9-azatricyclo[5.3.1.02,6]undecane-3,4-diol

InChI

InChI=1S/C17H23NO2/c19-15-7-14-12-6-13(16(14)17(15)20)10-18(9-12)8-11-4-2-1-3-5-11/h1-5,12-17,19-20H,6-10H2

InChI Key

CPJQLTKBAMZDBW-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3C2CC(C3O)O)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9-Benzyl-9-aza-tricyclo[5.3.1.02,6]undec-3-ene (6.7 g, 28 mmol) and N-methyl morpholine N-oxide (3.45 g, 29.5 mmol) were stirred in acetone (50 mL) and H2O (2 mL). To this was added osmium tetroxide (OSO4, 1 mL of a 15 mol % t-butanol solution) and the mixture was stirred vigorously. After 7 h, the yellow solution was treated with a slurry of florisil in H2O (5 g in 4 mL) and NaHSO3 (2 g). After 1 h, the slurry was filtered through a Celite™ pad and concentrated. The residue was azeotropically dried by the addition of methanol and concentration in vacuo twice, the second time with silica gel, and the residue dry packed on silica gel (3×5 inch) and eluted with 50% EtOAc/hexane to generate pure product as an oil that crystallizes on standing (6.2 g, 80%). (TLC EtOAc Rf 0.66); 1H NMR (400 MHz, CDCl3) δ 7.30–7.20 (m, 3H), 7.16 (d, J=6.8 Hz, 2H), 4.38 (m, 2H), 3.34 (AB q, ΔAB=26.5, J=12.6 Hz, 2H), 2.83–2.73 (m, 2H), 2.65 (d, J=10.9 Hz, 1H), 2.43 (s, 1H), 2.37 (s, 1H), 2.22 (dd, J=11.3, 1.3 Hz, 1H), 2.13 (dd, J=10.9, 1.5 Hz, 1H), 2.01 (d, J=6.2 Hz, 1H), 1.97–1.87 (m, 2H), 1.75 (m, 1H), 1.57 (m, 1H); 13C NMR (100 MHz, CDCl3) δ 139.4, 129.2, 128.1, 127.1, 80.3, 73.7, 63.1, 56.0, 55.4, 51.9, 43.3, 42.3, 35.2, 34.1, 30.6; GCMS m/z 273 (M)+, 256 (M−OH)+.
Name
9-Benzyl-9-aza-tricyclo[5.3.1.02,6]undec-3-ene
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 9-(phenylmethyl)-9-azatricyclo[5.3.1.02,6]undec-3-ene (Preparation 35, 6.7 g, 28.0 mmol), N-methylmorpholine N-oxide (3.45 g, 29.45 mmol) and osmium tetroxide (2.5 wt % in 2-methyl-2-propanol, 2 □l) in acetone (50 ml) was stirred for 18 h. Florisil and aqueous sodium hydrogensulfite (4 ml) were added and the reaction mixture was stirred for 30 min and filtered. Methanol (50 ml) was added and the reaction mixture was concentrated to give an oil which was purified by flash chromatography eluting with ethyl acetate:hexane (50:50) to give an oil (6.2 g, 80%) which crystallises upon standing.
Name
9-(phenylmethyl)-9-azatricyclo[5.3.1.02,6]undec-3-ene
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

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